molecular formula C15H15N3 B14013887 6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- CAS No. 57436-35-8

6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl-

Cat. No.: B14013887
CAS No.: 57436-35-8
M. Wt: 237.30 g/mol
InChI Key: ZTTHWMSNQZMTTG-UHFFFAOYSA-N
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Description

6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of pyrrole derivatives with pyrimidine precursors, followed by cyclization reactions. For instance, the reaction of 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of palladium-catalyzed cross-coupling reactions and other advanced organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,4-d]pyrimidine-2,4-dione derivatives, while substitution reactions can produce various substituted pyrrolo[3,4-d]pyrimidines .

Scientific Research Applications

6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of target proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory properties.

    Quinazoline derivatives: Exhibits antiviral and anticancer activities.

Uniqueness

6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .

Properties

CAS No.

57436-35-8

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2,4,5-trimethyl-7-phenyl-6H-pyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C15H15N3/c1-9-13-10(2)17-14(12-7-5-4-6-8-12)15(13)18-11(3)16-9/h4-8,17H,1-3H3

InChI Key

ZTTHWMSNQZMTTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=NC2=C(N1)C3=CC=CC=C3)C)C

Origin of Product

United States

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